1,5-Diacetylnaphthalene

Catalog No.
S3319814
CAS No.
3027-43-8
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diacetylnaphthalene

CAS Number

3027-43-8

Product Name

1,5-Diacetylnaphthalene

IUPAC Name

1-(5-acetylnaphthalen-1-yl)ethanone

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c1-9(15)11-5-3-8-14-12(10(2)16)6-4-7-13(11)14/h3-8H,1-2H3

InChI Key

XWZKPVAYNUXKCZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC2=C1C=CC=C2C(=O)C

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=CC=C2C(=O)C

1,5-Diacetylnaphthalene is an organic compound with the molecular formula C14H12O2C_{14}H_{12}O_2 and a CAS number of 3027-43-8. It consists of a naphthalene ring with two acetyl groups attached at the 1 and 5 positions. The compound appears as a crystalline solid and is characterized by its distinct aromatic properties due to the naphthalene structure. Its melting point is approximately 90 °C, and it is soluble in organic solvents like ethanol and acetone, but poorly soluble in water .

, particularly those involving carbonyl groups. It can undergo nucleophilic addition reactions, particularly in basic conditions where it may cyclize to form more complex structures. The compound can also engage in oxidation reactions, yielding products that may include hydroxylated derivatives or other functionalized naphthalene compounds. The reactivity of 1,5-diacetylnaphthalene can be influenced by solvent polarity and temperature .

1,5-Diacetylnaphthalene can be synthesized through various methods:

  • Acetylation of Naphthalene: Naphthalene is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Base-Catalyzed Reactions: In certain conditions, naphthalene derivatives can be acetylated using base-catalyzed methods that promote the addition of acetyl groups to the aromatic system.

These methods yield high purity and yield of the desired compound, making them suitable for laboratory synthesis .

1,5-Diacetylnaphthalene finds applications in several fields:

  • Chemical Intermediates: It serves as a precursor for synthesizing various organic compounds.
  • Dyes and Pigments: Its derivatives are utilized in dye manufacturing due to their vibrant colors.
  • Pharmaceuticals: Potential applications in drug development are being explored due to its biological activity.

The versatility of this compound makes it valuable in both industrial and research settings .

Interaction studies involving 1,5-diacetylnaphthalene focus on its behavior in different chemical environments. Research indicates that it can interact with various nucleophiles and electrophiles, leading to diverse reaction pathways. The compound's interactions with biological molecules are also under investigation, particularly concerning its potential therapeutic applications .

Several compounds share structural similarities with 1,5-diacetylnaphthalene. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,2-DiacetylnaphthaleneAcetyl groups at positions 1 and 2Exhibits different reactivity patterns
1,8-DiacetylnaphthaleneAcetyl groups at positions 1 and 8Used in specific synthetic routes
Naphthalenesulfonic AcidSulfonic acid group on naphthaleneHighly soluble in water; used as a surfactant
Acetylated NaphthalenesGeneral class including various acetylated formsVarying degrees of biological activity

1,5-Diacetylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and potential applications compared to other diacetylnaphthalenes .

XLogP3

2.5

Other CAS

3027-43-8

Wikipedia

1,5-Diacetylnaphthalene

Dates

Last modified: 02-18-2024

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